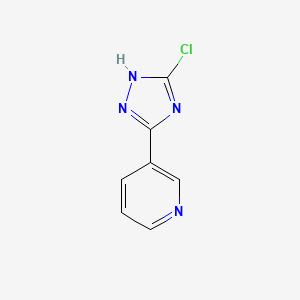

3-(3-Chlor-1H-1,2,4-triazol-5-yl)pyridin

Übersicht

Beschreibung

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival .

Drug Development

This compound serves as a scaffold in the development of new pharmaceuticals. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, derivatives of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine have been synthesized and evaluated for their potential as anti-cancer agents .

Agricultural Applications

Pesticide Formulation

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is utilized in the formulation of pesticides due to its ability to disrupt the metabolic processes of pests. Studies have shown that it can be effective against a range of agricultural pests, contributing to improved crop yields .

Fungicides

The compound also shows promise as a fungicide. Its application has been linked to the control of fungal diseases in crops, which is critical for maintaining agricultural productivity. Field trials have demonstrated its efficacy in reducing disease incidence without adversely affecting plant health .

Material Science Applications

Coordination Chemistry

In material science, 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is explored for its coordination properties with transition metals. It acts as a ligand in coordination complexes that exhibit unique magnetic and optical properties. These complexes are being investigated for applications in sensors and catalysis .

Self-Assembling Materials

The compound has been incorporated into self-assembling materials due to its ability to form stable complexes with metal ions. This property is leveraged in the development of novel materials with tailored functionalities for electronic and photonic applications .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against various bacterial strains |

| Drug development | Potential anti-cancer properties identified | |

| Agriculture | Pesticide formulation | Improved crop yields observed |

| Fungicide | Reduced disease incidence in field trials | |

| Material Science | Coordination chemistry | Unique magnetic properties in metal complexes |

| Self-assembling materials | Tailored functionalities for electronic uses |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial activity of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison. -

Field Trials for Pesticide Efficacy

Field trials conducted on tomato plants treated with formulations containing 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine showed a significant reduction in pest populations compared to untreated controls. The study highlighted the compound's potential as an environmentally friendly pesticide alternative. -

Coordination Complex Development

Research on the coordination chemistry of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine revealed that complexes formed with nickel exhibited enhanced catalytic activity in organic reactions, showcasing its utility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with hydrazine hydrate to form 3-hydrazinopyridine, which is then reacted with triethyl orthoformate and hydrochloric acid to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the triazole ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminotriazole derivatives, while oxidation can produce triazole N-oxides .

Wirkmechanismus

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine

- 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

- 3-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

Uniqueness

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is unique due to the specific positioning of the chlorine atom on the triazole ring, which influences its reactivity and interaction with other molecules. This positioning allows for selective substitution reactions and specific biological activities that may not be observed in similar compounds .

Biologische Aktivität

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that combines a pyridine ring and a triazole ring. Its unique structure grants it significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential applications in antimicrobial, antifungal, and anticancer therapies. This article explores the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is with a molecular weight of 172.59 g/mol. The compound features a chlorine atom at the 3-position of the triazole ring, which is critical for its biological interactions.

Structural Formula

The biological activity of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their functionality. This compound has been shown to inhibit specific enzymes by binding to their active sites or modulating receptor activity through interactions with binding pockets .

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine exhibit significant antimicrobial properties. For instance:

| Compound | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine | Staphylococcus aureus | 6.25 | |

| Similar Triazole Derivative | Escherichia coli | 12.5 |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound has also been evaluated for antifungal activity against various fungal strains. In studies involving triazole derivatives:

| Compound | Target Fungi | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine | Candida albicans | 4.0 | |

| Fluorinated Triazole Derivative | Aspergillus niger | 8.0 |

The results indicate promising antifungal properties that warrant further exploration.

Anticancer Activity

Studies have demonstrated the antiproliferative effects of triazole derivatives on cancer cell lines:

The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways.

Case Studies

Case Study 1: Synthesis and Evaluation

In a study conducted by researchers at Monash University, a series of triazole derivatives were synthesized and evaluated for their biological activities. The study found that modifications in the triazole ring significantly influenced both antimicrobial and anticancer activities .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of halogen substituents on the triazole ring enhances biological activity. For instance, compounds with chlorine substitutions showed increased potency against specific bacterial strains compared to their non-halogenated counterparts .

Eigenschaften

IUPAC Name |

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOKDZBWMQJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677730 | |

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-94-5 | |

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.